D-Tagatose vs. D-Allulose (Psicose): Sweetness Intensity and Caloric Density Comparative
D-Tagatose provides 92% of the sweetness of sucrose on a weight basis, whereas D-allulose provides only 70% [1]. D-Tagatose delivers approximately 1.5 kcal/g of metabolizable energy, substantially higher than D-allulose's 0.2–0.4 kcal/g but still only 38% of sucrose's 4 kcal/g [2]. This differential caloric profile is the primary basis for FDA's divergent regulatory treatment: D-tagatose remains classified as an 'Added Sugar' on nutrition facts panels, while D-allulose is exempt due to its negligible caloric contribution [3].
| Evidence Dimension | Sweetness relative to sucrose |
|---|---|
| Target Compound Data | 0.92 (92%) |
| Comparator Or Baseline | D-Allulose: 0.70 (70%) |
| Quantified Difference | +31% higher sweetness for D-tagatose |
| Conditions | Weight comparison, sensory evaluation |
Why This Matters
Formulators seeking sucrose-like sweetness with lower use levels and reduced aftertaste will prefer D-tagatose over D-allulose, while the caloric differential determines regulatory labeling strategy.
- [1] Mooradian, A. D., et al. (2017). The effects of sweeteners and sweetness enhancers on obesity and diabetes: a review. Journal of Food Bioactives, 4, 107-116. View Source
- [2] Icon Foods (2025). Tagatose v. Allulose: For Food & Beverage Formulators. View Source
- [3] FDA (2022). Denial of Citizen Petition to Exempt D-Tagatose from Added Sugar Labeling. U.S. Food and Drug Administration. View Source
